molecular formula C14H13N3O2 B2967799 N-(5-oxopyrrolidin-3-yl)quinoline-2-carboxamide CAS No. 1351642-39-1

N-(5-oxopyrrolidin-3-yl)quinoline-2-carboxamide

Cat. No.: B2967799
CAS No.: 1351642-39-1
M. Wt: 255.277
InChI Key: OLDDRRDTFAMWLD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(5-Oxopyrrolidin-3-yl)quinoline-2-carboxamide is a chemical compound of high interest in medicinal chemistry and oncology research, synthesized by combining a quinoline-2-carboxamide scaffold with a 5-oxopyrrolidine moiety. Quinoline-carboxamide derivatives are extensively investigated for their potent inhibitory effects on various biological targets implicated in cancer progression . Specifically, analogous compounds have demonstrated significant activity as inhibitors of Epidermal Growth Factor Receptor (EGFR) kinase, a key driver in cell growth and proliferation often mutated in epithelial malignancies . Other quinoline-carboxamides have been identified as potent and selective antagonists of the P2X7 receptor (P2X7R), which is overexpressed in various cancers and plays a critical role in tumor growth, metastasis, and apoptosis regulation . The incorporation of the 5-oxopyrrolidine ring, a structure present in various pharmacologically active molecules , is intended to modulate the compound's properties and interaction with its target. This hybrid structure is designed to leverage the known bioactivity of both subunits. Its primary research value lies in exploring structure-activity relationships (SAR) for novel anticancer agents , evaluating its efficacy in disrupting signaling pathways that promote cancer cell survival , and studying its potential to induce apoptotic cell death . Researchers utilize this compound as a key intermediate or target molecule in developing targeted therapies aimed at kinases or purinergic receptors. This product is strictly labeled For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

N-(5-oxopyrrolidin-3-yl)quinoline-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13N3O2/c18-13-7-10(8-15-13)16-14(19)12-6-5-9-3-1-2-4-11(9)17-12/h1-6,10H,7-8H2,(H,15,18)(H,16,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OLDDRRDTFAMWLD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CNC1=O)NC(=O)C2=NC3=CC=CC=C3C=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Chemical Reactions Analysis

Types of Reactions

N-(5-oxopyrrolidin-3-yl)quinoline-2-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Mechanism of Action

The mechanism of action of N-(5-oxopyrrolidin-3-yl)quinoline-2-carboxamide involves its interaction with molecular targets such as enzymes and receptors. The quinoline ring can intercalate with DNA, inhibiting DNA synthesis and leading to cell death. Additionally, the compound can inhibit enzymes like topoisomerases and kinases, disrupting cellular processes .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Crystallographic and Spectroscopic Properties

Table 2: Structural and Spectroscopic Data
Compound Name Crystallographic Features Key NMR Signals (δ, ppm) IR Absorptions (cm⁻¹)
N-(4-Bromophenyl)quinoline-2-carboxamide (5c) Monoclinic space group, weak intermolecular interactions Quinoline H: 8.58 (d, J=8.5 Hz) N-H: 3300–3200; C=O: 1680
N-(4-Chlorophenyl)quinoline-2-carboxamide (9c) Quinoline H: 8.58 (d, J=8.5 Hz) N-H: 3300; C=O: 1680
N-(4-Nitrophenyl)quinoline-2-carboxamide Dihedral angle: 3.68–5.59° (quinoline vs. aryl) Nitrophenyl H: 8.01 (d, J=8.8 Hz) C=O: 1650; NO₂: 1520, 1350

Key Observations:

  • Crystallography: Aryl-substituted derivatives (e.g., 5c, 13) exhibit planar quinoline systems with dihedral angles <6° relative to substituents, favoring π-π stacking.
  • Spectroscopy: Quinoline protons resonate near δ 8.5–8.6 ppm in NMR, while IR confirms amide C=O (1680–1650 cm⁻¹) and substituent-specific bands (e.g., NO₂ in ).

Biological Activity

N-(5-oxopyrrolidin-3-yl)quinoline-2-carboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities, particularly its potential as an antimicrobial and anticancer agent. This article provides a comprehensive overview of the compound's biological activity, mechanisms of action, and relevant research findings.

Overview of Biological Activities

1. Anticancer Properties:
Research has indicated that quinoline derivatives, including this compound, exhibit potent anticancer activities. A study focused on 5-oxopyrrolidine derivatives demonstrated that certain compounds showed significant cytotoxic effects against A549 human lung adenocarcinoma cells. The structure-activity relationship (SAR) revealed that modifications to the compound could enhance its efficacy against cancer cells while maintaining low toxicity to non-cancerous cells .

2. Antimicrobial Activity:
The compound has also been evaluated for its antimicrobial properties. Notably, derivatives of 5-oxopyrrolidine have shown promising results against multidrug-resistant strains of Staphylococcus aureus, indicating a potential role in combating antibiotic resistance .

The mechanism of action for this compound involves several pathways:

  • DNA Intercalation: The quinoline core allows for intercalation with DNA, disrupting replication processes.
  • Enzyme Inhibition: The pyrrolidinone ring may interact with various enzymes or proteins, inhibiting their activity and leading to cellular apoptosis or necrosis .

These interactions can lead to the modulation of cellular pathways involved in cancer progression and microbial resistance.

Table 1: Summary of Biological Activities

Activity TypeTarget Organism/Cell LineIC50 Value (µM)Reference
AnticancerA549 (Lung Adenocarcinoma)66
AntimicrobialStaphylococcus aureus (MRSA)Not specified
Enzyme InhibitionLipoxygenase (LOX)10

Case Study: Anticancer Activity

In a controlled study, various derivatives of N-(5-oxopyrrolidin-3-yl)quinoline were synthesized and tested against A549 cells. The results indicated that compounds with specific structural modifications exhibited enhanced cytotoxicity compared to standard chemotherapeutics like cisplatin. Particularly, compound 21 , featuring nitro-thiophene substituents, demonstrated selective activity against multidrug-resistant strains .

Q & A

Basic Questions

Q. What synthetic methodologies are commonly employed for preparing N-(5-oxopyrrolidin-3-yl)quinoline-2-carboxamide?

  • Methodological Answer : The compound can be synthesized via coupling reactions between quinoline-2-carboxylic acid derivatives and substituted pyrrolidinone amines. Key steps include:

  • Activation of the carboxylic acid using coupling agents like PyBOP or HATU in DMF or THF .
  • Reaction with 5-oxopyrrolidin-3-amine under basic conditions (e.g., N-methylmorpholine) at room temperature or mild heating .
  • Purification via column chromatography (silica gel, hexane/ethyl acetate gradients) or recrystallization from ethanol/DMF mixtures .
    • Characterization : Confirmed via FT-IR (C=O stretch at ~1650–1700 cm⁻¹), ¹H/¹³C NMR (quinoline aromatic protons at δ 7.5–9.0 ppm, pyrrolidinone carbonyl at ~175 ppm), and HRMS .

Q. How is the structural integrity of N-(5-oxopyrrolidin-3-yl)quinoline-2-carboxamide validated?

  • X-ray crystallography : Single-crystal diffraction using SHELXL or SIR97 for refinement. Metrics include R-factor (<5%), bond-length accuracy (±0.01 Å), and thermal displacement parameters .
  • Spectroscopic analysis : NMR assignments (e.g., NOESY for spatial proximity of quinoline and pyrrolidinone moieties) and IR for functional groups .

Q. What preliminary biological assays are used to evaluate its bioactivity?

  • Antiproliferative screening : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ determination .
  • Apoptosis induction : Flow cytometry (Annexin V/PI staining) and caspase-3/7 activation assays .
  • Solubility and stability : HPLC monitoring in PBS (pH 7.4) and simulated physiological conditions .

Advanced Research Questions

Q. How can synthetic yields be optimized for N-(5-oxopyrrolidin-3-yl)quinoline-2-carboxamide under scalable conditions?

  • Reaction optimization :

  • Solvent screening (DMF > THF for polar aprotic efficiency) .
  • Catalytic additives (e.g., DMAP for acyl transfer acceleration) .
  • Microwave-assisted synthesis (reduced reaction time from 24h to 2h) .
    • Workflow : Design-of-experiment (DoE) approaches (e.g., Taguchi methods) to balance temperature, solvent, and stoichiometry .

Q. How are structural ambiguities resolved when crystallographic data conflicts with spectroscopic results?

  • Case study : Discrepancies in carbonyl geometry (quinoline vs. pyrrolidinone) are addressed by:

  • Re-refining XRD data with SHELXL (anisotropic displacement parameters) .
  • Comparing DFT-calculated (B3LYP/6-31G*) and experimental IR/NMR spectra .
  • Dynamic NMR experiments to assess rotational barriers in the carboxamide linkage .

Q. What mechanistic insights explain its antiproliferative activity?

  • Hypothesis testing :

  • Target engagement : Surface plasmon resonance (SPR) or thermal shift assays to identify protein targets (e.g., topoisomerase II, kinases) .
  • ROS induction : DCFH-DA assay to quantify reactive oxygen species (ROS) in treated cells .
  • Transcriptomic profiling : RNA-seq to identify dysregulated pathways (e.g., p53, MAPK) .

Q. How should contradictory bioactivity data (e.g., variable IC₅₀ across cell lines) be analyzed?

  • Statistical rigor :

  • Replicate experiments (n ≥ 3) with ANOVA and post-hoc Tukey tests .
  • Check for off-target effects via kinome-wide profiling .
    • Mechanistic context : Correlate IC₅₀ with expression levels of putative targets (e.g., Western blot for protein quantification) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.